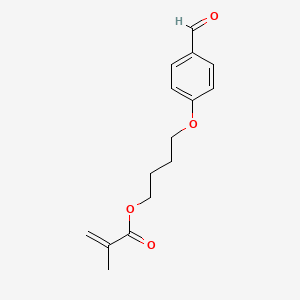
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is a synthetic organic compound with the molecular formula C19H34Cl2O2 and a molecular weight of 365.38 g/mol . It is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclopropyl ring substituted with dichloro and octyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid typically involves the cyclopropanation of an octyl-substituted alkene followed by chlorination. The reaction conditions often require the use of a strong base and a chlorinating agent to introduce the dichloro groups. The final step involves the esterification of the cyclopropyl intermediate with octanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: The dichloro groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl ring and dichloro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dichloro-3-hexylcyclopropyl)hexanoic acid
- 2-(2,2-Dichloro-3-decylcyclopropyl)decanoic acid
- 2-(2,2-Dichloro-3-dodecylcyclopropyl)dodecanoic acid
Uniqueness
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Eigenschaften
CAS-Nummer |
90399-46-5 |
|---|---|
Molekularformel |
C19H34Cl2O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(2,2-dichloro-3-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H34Cl2O2/c1-3-5-7-9-10-12-14-16-17(19(16,20)21)15(18(22)23)13-11-8-6-4-2/h15-17H,3-14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
PUGMDTVJZGPEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(C1(Cl)Cl)C(CCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



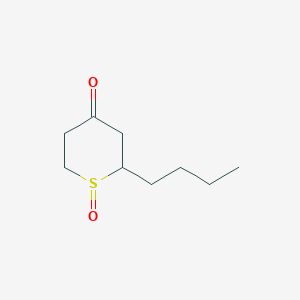
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
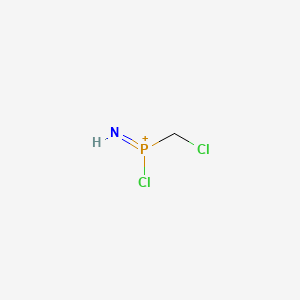


phosphanium iodide](/img/structure/B14371387.png)
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
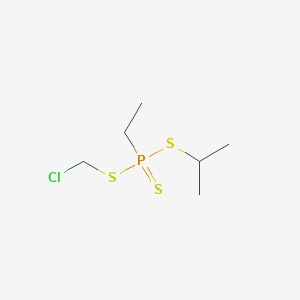
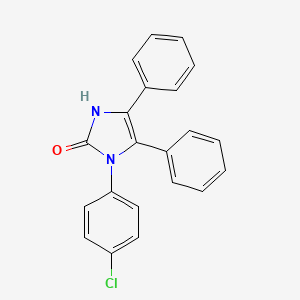
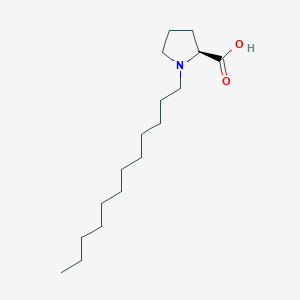
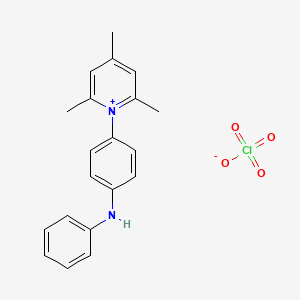
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
